molecular formula C16H17N7O2S B12163458 3,4-dimethyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide

3,4-dimethyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12163458
M. Wt: 371.4 g/mol
InChI Key: QDSBNOYXYYAWNH-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a tetrazole ring, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazide with carbon disulfide and an appropriate oxidizing agent.

    Introduction of the Tetrahydrofuran Moiety: This step involves the reaction of the thiadiazole intermediate with a tetrahydrofuran derivative under acidic or basic conditions.

    Formation of the Tetrazole Ring: This is usually done by cyclization of an azide precursor with a nitrile compound.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly used under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, such as antimicrobial, antifungal, or anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. For instance, the presence of the thiadiazole and tetrazole rings suggests possible applications in enzyme inhibition or receptor modulation.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and tetrazole rings can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting their function or altering their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide
  • 1,3,4-thiadiazole derivatives
  • Tetrazole-containing compounds
  • Tetrahydrofuran derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C16H17N7O2S

Molecular Weight

371.4 g/mol

IUPAC Name

3,4-dimethyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H17N7O2S/c1-9-5-6-11(13(10(9)2)23-8-17-21-22-23)14(24)18-16-20-19-15(26-16)12-4-3-7-25-12/h5-6,8,12H,3-4,7H2,1-2H3,(H,18,20,24)

InChI Key

QDSBNOYXYYAWNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NC2=NN=C(S2)C3CCCO3)N4C=NN=N4)C

Origin of Product

United States

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